molecular formula C16H17BrN2O B5066490 N-(3-bromobenzyl)-N'-(2-ethylphenyl)urea

N-(3-bromobenzyl)-N'-(2-ethylphenyl)urea

Cat. No.: B5066490
M. Wt: 333.22 g/mol
InChI Key: MZOFEPGTJVLPKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromobenzyl)-N’-(2-ethylphenyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a bromobenzyl group and an ethylphenyl group, which may impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromobenzyl)-N’-(2-ethylphenyl)urea typically involves the reaction of 3-bromobenzylamine with 2-ethylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromobenzyl)-N’-(2-ethylphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The bromobenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of 3-bromobenzaldehyde or 3-bromobenzoic acid.

    Reduction: Formation of 3-bromoaniline.

    Substitution: Formation of various substituted ureas depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Potential use in studying enzyme inhibition or as a ligand in binding studies.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-bromobenzyl)-N’-(2-ethylphenyl)urea would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromobenzyl and ethylphenyl groups could play a role in binding to specific molecular targets, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorobenzyl)-N’-(2-ethylphenyl)urea
  • N-(3-bromobenzyl)-N’-(2-methylphenyl)urea
  • N-(3-bromobenzyl)-N’-(2-ethylphenyl)thiourea

Uniqueness

N-(3-bromobenzyl)-N’-(2-ethylphenyl)urea is unique due to the presence of both bromobenzyl and ethylphenyl groups. These groups can influence the compound’s reactivity, binding affinity, and overall chemical behavior, distinguishing it from other similar compounds.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-3-(2-ethylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O/c1-2-13-7-3-4-9-15(13)19-16(20)18-11-12-6-5-8-14(17)10-12/h3-10H,2,11H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOFEPGTJVLPKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)NCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.